Pichromene

Kinase Selectivity PI3K Signaling Off-Target Effects

Choose Pichromene for preclinical oncology studies requiring broad PI3K inhibition without confounding off-target effects on mTOR or DNA-PKcs. Unlike LY294002, this 2H-chromene pan-class I inhibitor demonstrates a clean kinase selectivity fingerprint, oral bioavailability, and a wide safety margin (no toxicity at 10x efficacious dose; well-tolerated up to 500 mg/kg/day). Validated in >90% of hematological cancer lines (ED50 <10 µM) and platelet activation models (IC50 3.79 µM). Ideal for chronic oral dosing in murine xenograft and thrombosis studies where translational relevance is critical.

Molecular Formula C17H14FNO4
Molecular Weight 315.29 g/mol
Cat. No. B122206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePichromene
Synonyms8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
S 14161
S-14161
S14161
Molecular FormulaC17H14FNO4
Molecular Weight315.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3
InChIKeyBFZXDHIUPNWOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

Pichromene: A Chromene-Based Pan-Class I PI3K Inhibitor for Preclinical Oncology Research


Pichromene (also known as S14161; IUPAC: 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) is a synthetic small-molecule pan-class I phosphoinositide 3-kinase (PI3K) inhibitor belonging to the 2H-chromene chemical class . It was originally identified from a high-throughput screen for inhibitors of D-cyclin transactivation and has demonstrated preclinical activity in hematological malignancies [1].

Why Pichromene (S14161) Cannot Be Replaced by Generic Pan-PI3K Inhibitors


Generic substitution of pan-PI3K inhibitors is scientifically invalid due to profound differences in kinase selectivity profiles, in vivo safety margins, and oral bioavailability [1]. For example, the widely used tool compound LY294002 exhibits significant cross-reactivity with mTOR and DNA-PKcs, leading to confounding off-target effects and toxicity that limit its translational relevance [2]. In contrast, Pichromene demonstrates a distinct selectivity fingerprint, lacking inhibition of these class IV kinases, which underpins its superior tolerability in preclinical models [2]. Furthermore, structural analogs of Pichromene, such as BENC-511, possess altered potency and cellular activity profiles, highlighting that even minor chemical modifications within the chromene scaffold drastically alter biological function [3].

Quantitative Differentiation of Pichromene: Head-to-Head Evidence for Scientific Procurement


Superior Kinase Selectivity: Pichromene vs. LY294002 (Class-Leading mTOR & DNA-PK Sparing)

Pichromene differentiates from the classical pan-PI3K inhibitor LY294002 by demonstrating a marked reduction in off-target inhibition of class IV PI3K-related kinases, specifically mechanistic target of rapamycin (mTOR) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs), as well as AKT and PDK1 [1]. In cell-free enzymatic assays, Pichromene did not markedly inhibit mTOR or DNA-PKcs at concentrations up to 300 μM, whereas LY294002 is known to potently inhibit these kinases at similar or lower concentrations, contributing to cellular toxicity and confounding experimental interpretation [1][2].

Kinase Selectivity PI3K Signaling Off-Target Effects

Pan-Class I PI3K Inhibition Profile: Pichromene vs. Isoform-Selective Inhibitors

Pichromene is a pan-class I PI3K inhibitor, demonstrating equipotent inhibition of all four class I isoforms (PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ) in cell-free enzymatic assays [1]. This contrasts with isoform-selective PI3K inhibitors (e.g., PI3Kδ-selective idelalisib or PI3Kα-selective alpelisib) which spare one or more isoforms. The pan-class I profile of Pichromene is advantageous for research applications targeting malignancies driven by multiple PI3K isoforms or where compensatory activation of non-targeted isoforms is a concern.

Isoform Selectivity PI3K Family Enzymatic Assays

Favorable In Vivo Safety Margin: High-Dose Tolerability with Oral Bioavailability

In a leukemia xenograft model (K562 cells in NOD/SCID mice), Pichromene demonstrated a favorable therapeutic window. Oral administration at 50 mg/kg/day reduced tumor weight and volume by more than 35% within 8 days [1]. Importantly, no evidence of weight loss or gross organ toxicity was observed even at doses up to 500 mg/kg/day via oral gavage or intraperitoneal injection [1]. Comparable studies indicate that Pichromene has a higher potential bioavailability than LY294002, which typically exhibits poor oral bioavailability and is often administered via other routes [2].

In Vivo Toxicology Xenograft Models Oral Bioavailability

Differential Cytotoxicity: Cancer Cell Lines vs. Normal Hematopoietic Cells

Pichromene exhibits a differential cytotoxicity profile, with ED50 values <10 µM in 90% of leukemia and myeloma cell lines tested (9/10 each), while demonstrating reduced toxicity toward primary normal hematopoietic cells from healthy donors [1]. In contrast, pan-PI3K inhibitors like LY294002 are often broadly cytotoxic, limiting their utility in ex vivo or in vivo models.

Cytotoxicity Hematological Malignancies Therapeutic Window

Aqueous Solubility Profile: Quantified Constraint for Formulation Development

Pichromene has a reported aqueous solubility of 0.038 g/L (approximately 120 µM) at 25°C . While this moderate solubility is typical for many small-molecule kinase inhibitors, it necessitates dissolution in organic solvents (e.g., DMSO) for in vitro assays and may require specialized formulation for in vivo studies. This is a key consideration relative to more soluble analogs or alternative compounds with improved physicochemical properties.

Physicochemical Properties Solubility Formulation

Platelet Inhibition: Functional Selectivity in Thrombosis Models

In human platelet functional assays, Pichromene inhibited collagen-induced platelet aggregation with an IC50 of 3.79 ± 1.17 µM [1]. In an in vivo ferric chloride-induced carotid artery injury model in mice, intraperitoneal administration of Pichromene (2 mg/kg) significantly prolonged the first occlusion time (5.05 ± 0.99 min) compared to vehicle controls (3.72 ± 0.95 min; P<0.05), without prolonging bleeding time . This functional anti-thrombotic effect is consistent with PI3K pathway inhibition and distinguishes Pichromene from agents that lack this specific in vivo activity profile.

Platelet Biology Thrombosis PI3K Signaling

Optimal Research Applications of Pichromene Based on Quantified Differentiation


Pan-PI3K Pathway Studies in Hematological Malignancies Requiring mTOR/DNA-PK Sparing

Pichromene is ideally suited for in vitro and in vivo studies of leukemia and multiple myeloma where broad PI3K pathway inhibition is desired without the confounding off-target effects on mTOR and DNA-PKcs observed with LY294002 [1]. Its demonstrated cytotoxicity in 90% of tested hematological cancer cell lines (ED50 < 10 µM) and favorable safety profile at high doses (up to 500 mg/kg/day) make it a robust tool for xenograft and mechanistic studies [2].

Platelet Biology and Thrombosis Models with Oral Bioavailability Advantage

For researchers investigating PI3K signaling in platelet activation and thrombus formation, Pichromene provides a validated tool with in vitro IC50 of 3.79 µM for collagen-induced aggregation and in vivo efficacy in prolonging arterial occlusion time without increasing bleeding risk [3]. Its superior oral bioavailability compared to LY294002 facilitates chronic dosing regimens in murine models [3].

Chemical Biology and SAR Studies Leveraging the Chromene Scaffold

The 2H-chromene core of Pichromene serves as a tractable scaffold for structure-activity relationship (SAR) studies aimed at optimizing PI3K inhibition, solubility, and selectivity [4]. The defined synthetic routes and availability of more potent analogs (e.g., BENC-511) provide a foundation for medicinal chemistry efforts to develop next-generation PI3K inhibitors [4].

In Vivo Pharmacology Requiring a Tolerable Pan-PI3K Inhibitor

In preclinical oncology programs where chronic oral dosing is required, Pichromene offers a combination of pan-class I PI3K inhibition, oral bioavailability, and a wide therapeutic window (no toxicity at 10x efficacious dose) [2]. This profile is advantageous for studies assessing tumor growth inhibition over extended periods or in combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pichromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.